3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Vorbereitungsmethoden
The synthesis of 3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of hydrazones with nitriles in the presence of an oxidizing agent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine involves its interaction with molecular targets and pathways within biological systems. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine can be compared with other similar compounds, such as:
3,4-Diphenyl-1,2lambda~4~,3,5-oxathiadiazol-2(3H)-one: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom.
3,4-Diphenyl-1,2,3lambda~5~,4lambda~5~-dithiadiphosphetane-3,4-dithione: Another related compound with different heteroatoms in the ring.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
4562-19-0 |
---|---|
Molekularformel |
C14H12N3O+ |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
3,4-diphenyloxadiazol-3-ium-5-amine |
InChI |
InChI=1S/C14H12N3O/c15-14-13(11-7-3-1-4-8-11)17(16-18-14)12-9-5-2-6-10-12/h1-10H,15H2/q+1 |
InChI-Schlüssel |
LUJPAXNHDYAUNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(ON=[N+]2C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.